2-Amino-5-fluoro-N-butylbenzamide

Description

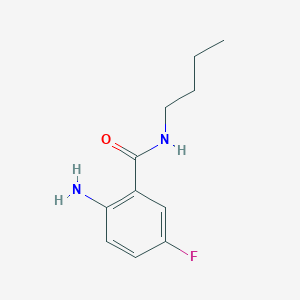

2-Amino-5-fluoro-N-butylbenzamide is a benzamide derivative characterized by a fluorine atom at the 5-position of the benzene ring, an amino group at the 2-position, and an N-butyl substituent. Its molecular formula is C₁₁H₁₄FN₂O, with a molecular weight of 209.24 g/mol. The compound's structure combines lipophilicity (from the butyl chain) with electronic modulation via the fluorine atom, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic interactions are critical .

Properties

Molecular Formula |

C11H15FN2O |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

2-amino-N-butyl-5-fluorobenzamide |

InChI |

InChI=1S/C11H15FN2O/c1-2-3-6-14-11(15)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3,(H,14,15) |

InChI Key |

ANWCSXOQYJNLHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)F)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Amino-5-fluoro-N-butylbenzamide typically involves the reaction of appropriate starting materials under controlled conditions. The compound features a fluorine atom at the 5-position of the benzene ring, which can enhance its biological activity compared to non-fluorinated analogs. The presence of the amino group at the 2-position further contributes to its reactivity and potential as a pharmacophore.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated benzamides can demonstrate moderate antibacterial effects against various strains of bacteria, including Escherichia coli and Bacillus cereus . The introduction of fluorine often enhances the lipophilicity and membrane permeability of these compounds, potentially leading to improved efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | < 100 µg/mL | Moderate |

| Bacillus cereus | < 50 µg/mL | High |

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting various cancer cell lines. In vitro studies have demonstrated that derivatives of benzamides can inhibit cell proliferation in cancer models such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antiangiogenic Activity

Recent studies have highlighted the antiangiogenic potential of fluorinated benzamides, including this compound. These compounds inhibit microvessel outgrowth in models such as the rat aortic ring assay, suggesting their utility in treating diseases characterized by abnormal blood vessel growth, such as cancer .

Neurological Research

There is emerging interest in the neuroprotective effects of fluorinated amides. Some studies suggest that these compounds may modulate neurotransmitter systems or exhibit protective effects against neurodegenerative conditions by reducing oxidative stress .

Study on Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of various benzamide derivatives, including those with a similar structure to this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, supporting further exploration into their clinical applications.

Investigation of Anticancer Effects

In another investigation, researchers synthesized a series of N-substituted benzamides and assessed their anticancer activity against multiple tumor cell lines. Results showed that modifications at the N-position could enhance cytotoxicity, indicating a structure-activity relationship that could guide future drug design efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen Type and Position

a) 2-Amino-5-fluoro-N-phenylbenzamide (CAS 60041-89-6)

- Molecular Formula : C₁₃H₁₁FN₂O

- Molecular Weight : 230.24 g/mol

- Key Differences :

b) 2-Amino-5-bromo-N-substituted Benzamides

- Example: 2-Amino-5-bromo-N-cyclohexylbenzamide

- Key Differences :

- Bromine (larger, less electronegative than fluorine) at the 5-position.

- Cyclohexyl or benzyl N-substituents.

- Impact : Bromine’s bulkiness may introduce steric hindrance, reducing binding affinity but improving stability against metabolic degradation. These derivatives are synthesized via carbodiimide-mediated coupling, similar to the main compound .

c) 2-Amino-6-fluoro-N-phenylbenzamide (CAS 1417456-04-2)

- Molecular Formula : C₁₃H₁₁FN₂O

- Key Differences: Fluorine at the 6-position instead of 5. Impact: Positional isomerism alters electronic distribution and steric interactions.

N-Substituent Effects

| Compound | N-Substituent | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| 2-Amino-5-fluoro-N-butyl | Butyl | 209.24 | High lipophilicity, improved membrane permeability |

| 2-Amino-5-fluoro-N-phenyl | Phenyl | 230.24 | Enhanced aromatic interactions, lower solubility in lipids |

| 2-Amino-5-chloro-N-(4-methylphenyl) | 4-Methylphenyl | 272.72 (C₁₄H₁₃ClN₂O) | Chlorine increases electronegativity; methyl group adds steric bulk |

Physicochemical Properties

| Property | 2-Amino-5-fluoro-N-butyl | 2-Amino-5-fluoro-N-phenyl | 2-Amino-6-fluoro-N-phenyl |

|---|---|---|---|

| Solubility (Water) | Low (alkyl dominance) | Moderate (aryl polarity) | Moderate |

| LogP (Predicted) | ~2.5 | ~1.8 | ~2.0 |

| Synthetic Accessibility | High (standard coupling) | High | Moderate (positional isomer challenges) |

- Fluorine’s Role : Fluorine at the 5-position optimizes electronic effects for hydrogen bonding, while its position in analogs (e.g., 6-fluoro) alters metabolic stability .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-fluoro-N-butylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) at the 5-fluoro position or amidation of pre-functionalized benzoic acid derivatives. For example:

- Step 1 : Start with 2-amino-5-fluorobenzoic acid (CAS: Not explicitly provided; see analogous structures in ).

- Step 2 : Activate the carboxylic acid group using coupling agents like EDCI/HOBt for amidation with n-butylamine.

- Step 3 : Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to minimize side reactions.

Yield variations (>50% in optimized conditions) are influenced by steric hindrance from the butyl group and fluorine’s electron-withdrawing effects .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC/GC-MS : To assess purity (>95% threshold recommended).

- NMR Spectroscopy : Compare /-NMR shifts with predicted spectra (e.g., fluorine-induced deshielding at C5 ).

- X-ray Crystallography : For unambiguous confirmation of molecular geometry (see analogous fluorinated benzamides in ).

Cross-reference computational tools (e.g., DFT for NMR prediction) to resolve ambiguities .

Advanced Research Questions

Q. What strategies mitigate conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Conflicting solubility profiles arise from the compound’s amphiphilic nature (polar amide group vs. hydrophobic butyl chain). Address this by:

- Solvent Screening : Use Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO for polar interactions, ethyl acetate for hydrophobic regions) .

- Temperature-Dependent Studies : Measure solubility at 25°C vs. 40°C to assess entropy-driven dissolution.

- Co-solvent Systems : Blend solvents like ethanol/water (70:30 v/v) to enhance solubility for biological assays .

Q. How can researchers resolve contradictions in reported metabolic stability of fluorinated benzamides?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., liver microsomes vs. hepatocytes). Standardize protocols:

- In Vitro Microsomal Assays : Use pooled human liver microsomes (pHLM) with NADPH cofactor.

- LC-MS/MS Quantification : Monitor parent compound depletion over time (t calculations).

- Structural Modifications : Introduce electron-donating groups to the benzene ring to reduce oxidative metabolism (see fluorinated analogs in ).

Q. What experimental designs are optimal for studying the compound’s polymorphic behavior?

- Methodological Answer : Polymorphism impacts bioavailability and stability. Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.